8-Methyloctadec-7-en-5-ol

Description

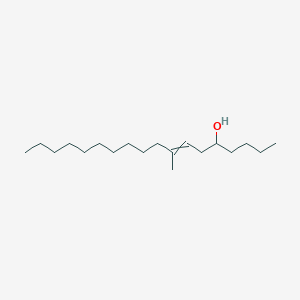

Structure

2D Structure

3D Structure

Properties

CAS No. |

917883-10-4 |

|---|---|

Molecular Formula |

C19H38O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

8-methyloctadec-7-en-5-ol |

InChI |

InChI=1S/C19H38O/c1-4-6-8-9-10-11-12-13-14-18(3)16-17-19(20)15-7-5-2/h16,19-20H,4-15,17H2,1-3H3 |

InChI Key |

WEYPBEGKZDAFHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=CCC(CCCC)O)C |

Origin of Product |

United States |

Advanced Stereoselective Synthesis of 8 Methyloctadec 7 En 5 Ol

Retrosynthetic Strategies for the Construction of 8-Methyloctadec-7-en-5-ol

One logical approach involves a disconnection of the C7-C8 double bond, suggesting an olefination reaction as a key final step. This strategy allows for the independent synthesis of two complex fragments, one containing the C5 alcohol and the other containing the C8 methyl stereocenter. A Wittig reaction or a Julia-Kocienski olefination are suitable candidates for this transformation, as they are well-established methods for forming double bonds with control over stereochemistry. researchgate.netorganic-chemistry.org

A second key disconnection can be made at the C5-C6 bond. This suggests a strategy where a nucleophilic fragment containing the C1-C5 portion (including the hydroxyl group) is added to an electrophilic C6-C18 fragment. This approach would require the C5 stereocenter to be established either before or after the coupling reaction, possibly through an asymmetric reduction of a ketone or by using a chiral building block.

A third retrosynthetic approach could involve the formation of the C4-C5 bond, for example, through the addition of a C4 organometallic reagent to an aldehyde at C5. oregonstate.edutransformationtutoring.com This would be followed by further elaboration of the carbon chain.

Considering these possibilities, a convergent strategy based on the olefination reaction appears most efficient. This allows for the separate and controlled synthesis of the key stereochemical features of the molecule before they are combined in the final steps. The synthesis would therefore involve the preparation of a C1-C7 aldehyde or sulfone fragment and a C8-C18 ketone fragment, which would then be coupled to form the desired C7-C8 double bond.

Enantioselective Methodologies for Controlling the C8 Methyl Stereocenter of this compound

The stereocenter at C8, bearing a methyl group, is a crucial feature of the target molecule. Its construction requires a robust and highly selective method to ensure the desired configuration.

Chiral auxiliaries are a powerful tool for introducing chirality into a molecule. wikipedia.orgsigmaaldrich.com In the context of synthesizing the C8-methyl stereocenter, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective alkylation of an enolate.

One of the most reliable methods involves the use of Evans' oxazolidinone auxiliaries. researchgate.net An acyl-oxazolidinone, derived from a long-chain carboxylic acid, can be deprotonated to form a (Z)-enolate. The subsequent alkylation with a methyl halide proceeds with high diastereoselectivity, directed by the bulky substituent on the auxiliary. The auxiliary can then be cleaved under mild conditions to yield the chiral carboxylic acid or alcohol, which can be further elaborated to the required ketone fragment for the olefination step.

Another widely used class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org Pseudoephedrine amides can be alkylated in a highly diastereoselective manner. The enolization of the amide followed by reaction with a methylating agent establishes the new stereocenter with a predictable configuration. The auxiliary can be removed under hydrolytic conditions to afford the corresponding chiral carboxylic acid.

| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess (de) | Removal Conditions |

| Evans' Oxazolidinones | Forms a (Z)-enolate, directs alkylation via steric hindrance. | >95% | LiOH/H₂O₂ or LiBH₄ |

| Pseudoephedrine Amides | Highly crystalline, predictable stereodirection. | >98% | Acidic or basic hydrolysis |

| Camphorsultam | Effective for various transformations including Michael additions. | >90% | LiAlH₄ or hydrolysis |

This table presents a summary of common chiral auxiliaries applicable to the synthesis of methyl-branched chains.

Asymmetric catalysis offers an alternative, more atom-economical approach to setting the C8 stereocenter. A prominent strategy is the asymmetric conjugate addition of a methyl organometallic reagent to an α,β-unsaturated carbonyl compound. sioc-journal.cn

For instance, a suitable α,β-unsaturated ester or ketone can be synthesized as a precursor. The reaction with a methyl cuprate (B13416276) reagent in the presence of a chiral ligand can deliver the methyl group to one face of the double bond with high enantioselectivity. The resulting enolate can be trapped or the carbonyl group can be subsequently modified to generate the required fragment for the synthesis. The choice of chiral ligand is critical for achieving high levels of stereocontrol in these reactions.

While the C8 stereocenter is not an alcohol, biocatalytic methods are highly relevant for establishing the C5 carbinol stereocenter. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is a powerful technique for obtaining enantiomerically enriched compounds. wikipedia.org

In the context of this compound, a racemic mixture of the alcohol could be subjected to enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB). acs.org This enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. acs.orgmdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A ruthenium-based catalyst is often used for the racemization of the alcohol, while a lipase performs the enantioselective acylation. acs.org

| Resolution Technique | Principle | Maximum Yield | Key Reagents |

| Kinetic Resolution (KR) | Enantioselective reaction of one enantiomer in a racemic mixture. | 50% | Lipases (e.g., CALB), acyl donor. |

| Dynamic Kinetic Resolution (DKR) | KR combined with in-situ racemization of the slow-reacting enantiomer. | 100% | Lipase, acyl donor, racemization catalyst (e.g., Ru-complex). |

This table compares kinetic resolution and dynamic kinetic resolution for the preparation of chiral alcohols.

Stereocontrolled Formation of the C7-C8 Double Bond in this compound

The formation of the C7-C8 trisubstituted double bond with the desired (Z)-geometry is a critical step in the synthesis of this compound. Several olefination methods can be employed to achieve this transformation with high stereoselectivity.

Enyne metathesis has emerged as a powerful tool for the synthesis of complex alkenes. nih.govuwindsor.ca In a plausible synthetic route to this compound, a terminal alkyne and a terminal alkene could be coupled in an enyne cross-metathesis reaction to generate a 1,3-diene. Subsequent selective reduction of one of the double bonds would yield the desired trisubstituted alkene. The stereoselectivity of the metathesis reaction can often be controlled by the choice of catalyst and reaction conditions. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly used for these transformations. wpmucdn.comresearchgate.netresearchgate.net While powerful, controlling the regioselectivity and stereoselectivity in a cross-enyne metathesis can be challenging and highly substrate-dependent.

A Julia-Kocienski olefination is another excellent method for the stereoselective synthesis of alkenes, and it is particularly well-suited for the formation of (Z)-trisubstituted double bonds. organic-chemistry.orgchemrxiv.orgmdpi.comacs.org This reaction involves the coupling of a sulfone with an aldehyde or ketone. By carefully choosing the heterocyclic group on the sulfone (e.g., benzothiazolyl or tetrazolyl) and the reaction conditions, high (Z)-selectivity can often be achieved. chemrxiv.org

The Wittig reaction is a classic and reliable method for alkene synthesis. While it typically favors the formation of (Z)-alkenes from unstabilized ylides and aldehydes, achieving high (Z)-selectivity with ketones can be more challenging. However, salt-free conditions or the use of specific phosphonium (B103445) salts and bases can enhance the (Z)-selectivity.

| Olefination Method | Reactants | Typical Selectivity | Key Features |

| Julia-Kocienski Olefination | Sulfone + Aldehyde/Ketone | High (E) or (Z) selectivity depending on conditions. organic-chemistry.orgchemrxiv.org | Mild conditions, good functional group tolerance. |

| Wittig Reaction | Phosphonium Ylide + Aldehyde/Ketone | (Z)-selective with unstabilized ylides. | A classic and widely used method. |

| Enyne Metathesis | Alkyne + Alkene | Can be controlled by catalyst and conditions. nih.govuwindsor.ca | Powerful for complex structures, but can have selectivity issues. |

This table provides a comparison of different olefination methods for the synthesis of the C7-C8 double bond.

Wittig and Related Olefination Reactions for Alkene Geometry

The formation of the C-7/C-8 trisubstituted double bond is a critical step in the synthesis of this compound. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for creating carbon-carbon double bonds from carbonyl compounds. masterorganicchemistry.com

The classical Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of this compound, a retrosynthetic analysis would suggest a disconnection at the double bond, leading to a C8-ketone and a C10-phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (with alkyl substituents on the carbanion) typically lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, is often preferred for the synthesis of (E)-alkenes with high stereoselectivity. diva-portal.orgbeilstein-journals.org This reaction generally offers better yields and easier purification of the products, as the phosphate (B84403) byproduct is water-soluble. nih.gov In the context of synthesizing long-chain pheromones, the HWE reaction has been successfully used to construct unsaturated esters which can then be further modified. nih.gov For instance, a synthetic approach could involve the reaction of a C8-ketone with a phosphonate ester to stereoselectively form an α,β-unsaturated ester, which can be subsequently reduced to the target alcohol.

The choice between the Wittig and HWE reaction would depend on the desired geometry of the double bond and the specific precursors available. For example, to achieve an (E)-configured double bond, the HWE reaction with an appropriate phosphonate would be the method of choice. beilstein-journals.org Conversely, if the (Z)-isomer is desired, a salt-free Wittig reaction with an unstabilized ylide would be more appropriate.

Table 1: Comparison of Olefination Reactions for Alkene Synthesis

| Reaction | Typical Substrates | Primary Product Geometry | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Wittig (Unstabilized Ylide) | Aldehydes, Ketones | (Z)-alkene | Effective for Z-selective synthesis. | Can be difficult to achieve high stereoselectivity; phosphine (B1218219) oxide byproduct can complicate purification. |

| Wittig (Stabilized Ylide) | Aldehydes, Ketones | (E)-alkene | Good E-selectivity. | Less reactive than unstabilized ylides. |

| Horner-Wadsworth-Emmons (HWE) | Aldehydes, Ketones | (E)-alkene | Excellent E-selectivity; water-soluble phosphate byproduct simplifies purification. nih.gov | Requires synthesis of phosphonate esters. |

Comparative Analysis of Synthetic Pathways Towards this compound and Structurally Related Analogs

While specific synthetic routes for this compound are not extensively documented in readily available literature, several general strategies for the synthesis of long-chain, methyl-branched aliphatic pheromones can be compared. rsc.orgrsc.org These approaches often rely on building the carbon skeleton through coupling reactions and establishing stereocenters using chiral pool synthesis, asymmetric catalysis, or chiral auxiliaries. sfu.caresearchgate.net

One common approach involves the use of Grignard reagents or organocuprates for carbon-carbon bond formation. acs.org For instance, a C12 fragment could be coupled with a C6 fragment containing the pre-formed chiral alcohol and methyl-substituted alkene moieties. The efficiency of such a route would depend on the availability of the starting materials and the yield of the key coupling step.

Another strategy could employ olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. mdpi.com A cross-metathesis reaction between two smaller olefin fragments could, in principle, construct the C18 backbone and the C7-C8 double bond simultaneously. However, controlling the E/Z selectivity in the metathesis of acyclic trisubstituted alkenes can be challenging.

A third approach could be based on the functionalization of long-chain alkanes or alkenes. google.com This might involve a late-stage introduction of the hydroxyl and methyl groups onto an octadecene backbone, potentially through stereoselective epoxidation followed by regioselective ring-opening.

The synthesis of structurally related analogs, such as other methyl-branched pheromones, often provides a blueprint for potential synthetic routes. researchgate.netresearchgate.net For example, the synthesis of (S)-14-methyl-1-octadecene, the sex pheromone of the peach leafminer moth, has been achieved using a chiral auxiliary to introduce the methyl-branched stereocenter, followed by a Li₂CuCl₄-mediated coupling reaction to build the carbon chain. scispace.com This highlights a convergent approach that could be adapted for this compound.

An article focusing on the biological roles and intermolecular interactions of the specific chemical compound this compound cannot be generated. Extensive searches for scientific literature pertaining to this compound within the specified contexts of semiochemistry, electroantennography, behavioral assays, and interactions with olfactory proteins did not yield any relevant results.

The provided outline requires detailed research findings for each section, including:

Investigation of this compound as a putative semiochemical, complete with chemosensory, behavioral, and synergistic analyses.

Elucidation of its molecular recognition mechanisms, including specific thermodynamic and kinetic parameters of its interaction with Pheromone Binding Proteins (PBPs).

Therefore, due to the complete absence of available data for this specific compound in the scientific domain, it is not possible to create the requested scientifically accurate and informative article while adhering to the strict outline provided.

Biological Roles and Intermolecular Interactions of 8 Methyloctadec 7 En 5 Ol

Molecular Mechanisms of Recognition: Interaction with Olfactory Proteins

Pheromone Binding Proteins (PBPs) and Dynamic Ligand Interactions with 8-Methyloctadec-7-en-5-ol

Conformational Changes and Structural Insights into PBP-8-Methyloctadec-7-en-5-ol Complexes

While direct crystallographic or NMR structural data for a complex between a Pheromone Binding Protein (PBP) and this compound is not extensively detailed in current literature, the principles of PBP-ligand interactions are well-established and provide significant insight. PBPs are crucial for transporting hydrophobic pheromones like long-chain alcohols through the aqueous sensillar lymph to the olfactory receptors. researchgate.net

The binding process is not static; it involves significant conformational changes in the PBP structure. researchgate.net Upon the pheromone's entry into the binding pocket, certain amino acid residues within the PBP can shift to form a "lid," securing the ligand. mdpi.com This binding is often pH-dependent. In the neutral pH of the bulk sensillar lymph, the PBP has a high affinity for the pheromone. However, in the acidic microenvironment near the dendritic membrane of the olfactory neuron, the PBP undergoes a conformational change that lowers its affinity, facilitating the release of the pheromone to its receptor. mdpi.comopen.ac.uk This pH-induced switch can involve the protonation of specific amino acid residues like histidine, which alters the protein's structure and its ability to bind the ligand. mdpi.com

Studies on various PBP-pheromone complexes have shown that the C-terminus of the PBP can play a critical role, sometimes inserting itself into the binding cavity at acidic pH to expel the ligand. researchgate.netmdpi.com Molecular dynamics simulations of other PBP-pheromone complexes reveal that the interactions are dynamic, with both hydrophobic interactions and hydrogen bonds playing crucial roles in stabilizing the complex. nih.gov It is hypothesized that the interaction between this compound and its cognate PBP follows these general principles, with the long alkyl chain fitting into a hydrophobic pocket and the hydroxyl group potentially forming key hydrogen bonds.

Olfactory Receptor (OR) Activation by this compound and Downstream Signal Transduction

Following its release from the PBP, this compound interacts with a specific Olfactory Receptor (OR) embedded in the membrane of an olfactory sensory neuron. sfu.ca Insect ORs are typically ligand-gated ion channels that form a complex with a highly conserved co-receptor (Orco). sfu.ca

The binding of this compound to its specific OR is the critical event that initiates the signal transduction cascade. This binding is thought to induce a conformational change in the OR-Orco complex, leading to the opening of the associated ion channel. sfu.ca The influx of cations, primarily calcium (Ca2+), through this channel depolarizes the neuronal membrane. nih.gov This initial depolarization, known as the receptor potential, can then trigger the opening of voltage-gated ion channels, leading to the generation of action potentials. nih.gov

The signal transduction pathway is often mediated by intracellular second messengers. While some insect ORs function as direct ionotropic receptors, others are metabotropic and couple to G-proteins. nih.govnih.gov In these cases, ligand binding activates a G-protein, which in turn stimulates an enzyme like adenylyl cyclase to produce cyclic AMP (cAMP). nih.gov The cAMP then binds to and opens cyclic nucleotide-gated ion channels, causing the depolarizing influx of cations. nih.govnih.gov This cascade amplifies the initial signal, ensuring a robust response even to low concentrations of the pheromone. The chemosensory information is then conveyed as a series of action potentials to the antennal lobe of the insect's brain for processing. nih.gov

Structure-Activity Relationships (SAR) of this compound and its Derivatives

The biological activity of a semiochemical is exquisitely dependent on its molecular structure. Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's architecture affect its efficacy, providing insights into the specific features required for receptor binding and activation.

Influence of Absolute Stereochemistry of this compound on Biological Efficacy and Receptor Specificity

Chirality is a critical determinant of biological activity in many pheromones. Since this compound possesses a stereocenter at the C5 position (bearing the hydroxyl group), its absolute stereochemistry (R or S configuration) is expected to be crucial for its biological function. The precise three-dimensional arrangement of atoms is vital for a snug fit into the binding sites of both its PBP and OR.

Studies on analogous chiral pheromones, such as disparlure, demonstrate that olfactory systems can exhibit remarkable enantiomeric discrimination. researchgate.net In the gypsy moth, for instance, two different PBPs show preferential binding to opposite enantiomers of disparlure. researchgate.net This protein-level discrimination is a key mechanism for ensuring the specificity of the chemical signal. Often, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. researchgate.net Field evaluations of stereoisomers of the related compound 5-methylheptadecan-7-ol also confirm that biological activity can be highly dependent on a single, specific stereoisomer. sakura.ne.jp Therefore, it is highly probable that only one enantiomer of this compound is the active semiochemical, and its antipode would likely show significantly reduced or no efficacy.

Effects of Alkene Position and Methyl Branching on Biological Activity

The specific location of the double bond and the methyl group in this compound are defining structural features that are critical for its activity. The geometry of the binding pockets in the PBP and OR are tailored to recognize this precise arrangement.

Methyl Branching: Similarly, the methyl group at C8 is not merely a minor addition; it is a key recognition element. The presence and location of methyl branches are known to be important for the specificity of many insect pheromones. researchgate.net This branch can influence the molecule's conformation and provides a specific point of interaction within the receptor. Moving the methyl group to a different carbon atom or removing it entirely would drastically alter the molecule's fit within the binding pocket, likely abolishing or severely diminishing its semiochemical function.

Impact of Functional Group Modifications and Chain Length Variations on Semiochemical Properties

Functional Group: The hydroxyl (-OH) group at the C5 position is a polar functional group capable of acting as a hydrogen bond donor and acceptor. This feature is fundamental to the molecule's interaction with the olfactory machinery. nih.gov Replacing the alcohol with other functional groups, such as a ketone, ester, or ether, would change the molecule's polarity and hydrogen-bonding capabilities. Such modifications are known to have profound effects on biological activity, as the receptor's binding site contains specific amino acid residues positioned to interact with the native functional group. researchgate.net

| Structural Feature | Modification | Predicted Impact on Biological Activity | Rationale |

| Stereocenter (C5) | Inversion of stereochemistry (e.g., R to S) | Significant decrease or loss of activity | Olfactory receptors are chiral and highly specific to one enantiomer. researchgate.netsakura.ne.jp |

| Alkene Position (C7=C8) | Isomerization (e.g., moving to C6=C7) | Significant decrease or loss of activity | The precise shape conferred by the double bond position is critical for receptor fit. sfu.ca |

| Methyl Branch (C8) | Relocation or removal | Significant decrease or loss of activity | The methyl group is a key recognition feature for the specific receptor. researchgate.net |

| Functional Group (C5-OH) | Oxidation (to ketone) or etherification | Significant change or loss of activity | Alters polarity and hydrogen bonding potential, disrupting key interactions. researchgate.netnih.gov |

| Chain Length (C18) | Shortening or lengthening the alkyl chain | Decrease in activity | The molecule may no longer fit optimally in the hydrophobic binding pocket. nih.govcambridge.org |

Biosynthesis and Metabolic Pathways of 8 Methyloctadec 7 En 5 Ol Hypothetical

Proposed De Novo Biosynthesis from Precursor Molecules (e.g., branched-chain fatty acids, amino acids)

The backbone of 8-methyloctadec-7-en-5-ol is an 18-carbon chain with a methyl branch. This structure strongly suggests a derivation from fatty acid metabolism, with the methyl branch introduced at an early stage. The biosynthesis is likely initiated from branched-chain amino acids such as valine, leucine, or isoleucine, which serve as precursors for branched-chain fatty acids. frontiersin.orgresearchgate.net

The initial steps would involve the conversion of a branched-chain amino acid to its corresponding branched-chain acyl-CoA primer. For instance, valine can be converted to isobutyryl-CoA, and isoleucine to 2-methylbutyryl-CoA. frontiersin.org This primer then enters the fatty acid synthesis pathway, where it is elongated by the fatty acid synthase (FAS) complex through the sequential addition of two-carbon units from malonyl-CoA. mdpi.comnih.gov This elongation process would continue until an 18-carbon chain is formed. The position of the methyl group in the final product is determined by the initial primer and the number of elongation cycles.

| Precursor Amino Acid | Corresponding Acyl-CoA Primer | Potential Resulting Fatty Acid Structure |

| Valine | Isobutyryl-CoA | Iso-fatty acid |

| Leucine | Isovaleryl-CoA | Iso-fatty acid |

| Isoleucine | 2-methylbutyryl-CoA | Anteiso-fatty acid |

Enzymatic Systems Governing Desaturation and Hydroxylation at Specific Positions

Following the synthesis of the saturated branched-chain fatty acid backbone, two key modifications are necessary to produce this compound: desaturation and hydroxylation. These reactions are catalyzed by specific enzyme families.

Desaturation: The introduction of a double bond at the C-7 position would be catalyzed by a fatty acid desaturase. nih.govmdpi.com These enzymes are membrane-bound and require a cytochrome b5 cofactor and molecular oxygen to function. nih.gov Insect desaturases are known to exhibit high specificity for the position of the double bond they introduce. researchgate.net A specific Δ7-desaturase would act on the 18-carbon branched-chain fatty acyl-CoA to produce (Z)-8-methyl-octadec-7-enoyl-CoA.

Hydroxylation: The final step would be the introduction of a hydroxyl group at the C-5 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450). These enzymes are involved in a wide range of metabolic processes, including the hydroxylation of fatty acids and hydrocarbons in the biosynthesis of insect pheromones. nih.gov A specific hydroxylase would recognize the unsaturated fatty acyl-CoA and introduce the hydroxyl group at the C-5 position, yielding this compound.

| Enzymatic Step | Enzyme Family | Substrate | Product |

| Desaturation | Fatty Acid Desaturase (Δ7-desaturase) | 8-Methyloctadecanoyl-CoA | (Z)-8-Methyl-octadec-7-enoyl-CoA |

| Hydroxylation | Cytochrome P450 Monooxygenase | (Z)-8-Methyl-octadec-7-enoyl-CoA | This compound |

Investigation of Regio- and Stereoselectivity in the Biosynthetic Cascade of this compound

The biological activity of pheromones is often highly dependent on their specific stereochemistry. Therefore, the regio- and stereoselectivity of the enzymes involved in the biosynthesis of this compound would be critical.

Regioselectivity: The desaturase must specifically introduce a double bond at the C-7 position. The hydroxylase must specifically add a hydroxyl group at the C-5 position. This specificity is determined by the active site architecture of the respective enzymes, which positions the substrate in a precise orientation for the reaction to occur at the correct carbon atom.

Stereoselectivity: The desaturase would likely produce a specific isomer of the double bond, either (Z) or (E). In many insect pheromones, the (Z)-isomer is common. The hydroxylation at C-5 creates a chiral center, resulting in either an (R) or (S) enantiomer. The specific stereochemistry of the final product would be determined by the stereoselectivity of the hydroxylase enzyme.

Investigating this would involve heterologous expression of candidate desaturase and hydroxylase genes in a system like yeast, followed by incubation with the precursor and analysis of the stereochemistry of the product.

Comparative Biochemical and Genetic Analysis of Potential Biosynthetic Pathways in Relevant Organisms

Identifying the genes responsible for the biosynthesis of this compound in a hypothetical organism would involve a comparative approach. Transcriptomic analysis of the pheromone gland (or analogous tissue) would be compared to other tissues to identify genes that are highly expressed in the pheromone-producing cells. nih.govresearchgate.net

Candidate genes encoding fatty acid synthases, desaturases, and cytochrome P450 monooxygenases would be prioritized based on their expression profiles. mdpi.com The function of these candidate genes could then be confirmed through techniques like RNA interference (RNAi), where the expression of a specific gene is silenced to observe its effect on the production of the target compound.

Comparative genomics with other species that produce similar long-chain unsaturated alcohols could also reveal conserved biosynthetic genes and pathways, providing further evidence for the proposed biosynthetic route. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research of 8 Methyloctadec 7 En 5 Ol

High-Resolution Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)

The separation of 8-Methyloctadec-7-en-5-ol from complex mixtures and the assessment of its purity are critical steps in its analysis. High-resolution chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods employed for this purpose.

Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound, often in its derivatized form to enhance volatility and thermal stability. The choice of the stationary phase is crucial for achieving optimal separation. For long-chain unsaturated alcohols, non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), are frequently utilized. researchgate.netnih.gov These columns separate compounds based on their boiling points and, to a lesser extent, their polarity. The temperature program of the GC oven is carefully optimized to ensure the efficient separation of the target analyte from any impurities or related compounds. acs.orgnih.gov

When coupled with a mass spectrometer (GC-MS), this technique not only provides retention time data for purity assessment but also yields mass spectra for preliminary structural identification. researchgate.netnih.gov For instance, in the analysis of related long-chain fatty alcohols, GC-MS has been instrumental in identifying individual components within a mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for the analysis of less volatile or thermally labile compounds. It can also be used for the preparative isolation of this compound. Both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. In the analysis of similar pheromone compounds, HPLC has been successfully used for fractionation prior to further analysis. nih.gov The use of a Diode Array Detector (DAD) can provide additional information about the presence of chromophores in the molecule.

The purity of this compound, as determined by these chromatographic methods, is typically reported as a percentage of the peak area of the analyte relative to the total peak area in the chromatogram.

Spectroscopic Methods for Definitive Structure Elucidation and Stereochemical Assignment

While chromatography is essential for separation and purity assessment, spectroscopic methods are required for the definitive elucidation of the molecular structure and the determination of its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H NMR and ¹³C NMR are employed to piece together the structure of this compound.

¹H NMR provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constants (J) between neighboring protons reveal their spatial relationships. For a molecule like this compound, specific signals would be expected for the protons on the carbon bearing the hydroxyl group, the olefinic protons, the methyl group on the double bond, and the various methylene (B1212753) groups in the long alkyl chain. For example, in the ¹H NMR spectra of related long-chain unsaturated alcohols, the olefinic protons typically appear as multiplets in the range of δ 5.3-5.4 ppm.

¹³C NMR provides a spectrum of all the carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local environment. For this compound, distinct signals would be expected for the carbon attached to the hydroxyl group (in the range of δ 60-75 ppm), the two olefinic carbons (typically δ 120-140 ppm), the methyl carbon on the double bond, and the carbons of the long alkyl chain. The specific chemical shifts can help to confirm the position of the double bond and the methyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), the elemental composition can be unambiguously determined. This is a crucial step in confirming the identity of this compound.

In addition to providing the molecular formula, the mass spectrum also reveals the fragmentation pattern of the molecule upon ionization. This fragmentation pattern is like a fingerprint and can provide valuable structural information. For a long-chain alcohol like this compound, characteristic fragmentation would include the loss of a water molecule from the molecular ion, as well as cleavage at various points along the alkyl chain. The fragmentation pattern can help to locate the position of the hydroxyl group and the double bond. For instance, in the GC-MS analysis of related compounds, the fragmentation patterns are used to identify the molecular structure. researchgate.net

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy techniques are essential for determining the stereochemistry of a chiral molecule.

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and can be used to determine the enantiomeric excess (ee) of a sample if the specific rotation of the pure enantiomer is known. For many natural and synthetic chiral molecules, the specific rotation is a key parameter reported for their characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure of the molecule, particularly around chromophores. While the unconjugated double bond in this compound is a weak chromophore, derivatization to introduce a stronger chromophore near the stereocenter can enhance the CD signal and facilitate the determination of the absolute configuration.

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is often employed to improve the analytical properties of this compound, particularly for GC analysis. The primary goals of derivatization are to increase the volatility and thermal stability of the molecule, and to introduce a functionality that enhances its detectability.

For the hydroxyl group in this compound, a common derivatization strategy is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the alcohol to form a trimethylsilyl (B98337) (TMS) ether. TMS ethers are significantly more volatile and less polar than the corresponding alcohols, leading to sharper peaks and improved resolution in GC.

Another strategy is acetylation , where the alcohol is converted to an acetate (B1210297) ester using reagents like acetic anhydride. Acetate derivatives are also more volatile than the parent alcohol.

For determining the position of the double bond by mass spectrometry, derivatization with reagents like dimethyl disulfide (DMDS) can be used. This reaction forms a dithia derivative across the double bond, and its fragmentation in the mass spectrometer provides clear diagnostic ions that reveal the original position of the unsaturation.

For the analysis of enantiomeric excess by chromatography, derivatization with a chiral reagent, such as Mosher's acid chloride, can be performed. This creates a pair of diastereomeric esters that can often be separated on a non-chiral GC or HPLC column, allowing for the quantification of the enantiomeric ratio.

Computational Chemistry and Molecular Modeling Studies of 8 Methyloctadec 7 En 5 Ol

Conformational Analysis and Molecular Dynamics Simulations of 8-Methyloctadec-7-en-5-ol

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the three-dimensional shapes a molecule can adopt and how it behaves over time. For a flexible molecule like this compound, with its long carbon chain, these studies would be crucial for understanding its interaction with a receptor.

Conformational Analysis: This process would identify the most stable, low-energy conformations of the molecule. The presence of the double bond at the 7th position and the methyl group at the 8th position introduces specific geometric constraints. The analysis would reveal how the long aliphatic tail can fold and orient itself relative to the hydroxyl group, which is often a key interaction point.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic view of the molecule's behavior in a simulated biological environment, such as in water or near a protein surface. These simulations track the movements of each atom over time, governed by a set of physical laws. For this compound, MD could reveal which conformations are most prevalent and how the molecule's shape fluctuates, providing insight into the range of shapes available for binding to a receptor. Studies on other pheromones, like disparlure, have used MD to show how different enantiomers adopt distinct conformations within binding pockets. sfu.caresearchgate.net

Table 1: Hypothetical Data from Conformational Analysis of this compound This table illustrates the type of data that would be generated from a conformational analysis. The values are for illustrative purposes only.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-C6-C7) | Key Distances (Å) (O-H to C=C) | Predicted Population (%) |

|---|---|---|---|---|

| Conf-01 | 0.00 | 178.5° | 8.5 | 45 |

| Conf-02 | 0.75 | -65.2° | 6.2 | 25 |

| Conf-03 | 1.20 | 70.1° | 5.8 | 15 |

Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions (e.g., with PBPs, Olfactory Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, like a pheromone) when bound to a second (a receptor, such as a Pheromone Binding Protein or an Olfactory Receptor). nih.gov This is critical for understanding the initial steps of olfactory perception. plos.org

Interaction with Pheromone Binding Proteins (PBPs): In insects, hydrophobic pheromones are transported through the aqueous sensillum lymph by PBPs to the olfactory receptors. researchgate.net A docking study of this compound with a PBP from Xylotrechus quadripes would predict its binding pose within the protein's cavity. Subsequent MD simulations of the pheromone-PBP complex could then be used to assess the stability of this interaction and identify key amino acid residues that hold the pheromone in place. open.ac.ukresearchgate.net

Interaction with Olfactory Receptors (ORs): The ultimate targets are the ORs located on the membrane of olfactory sensory neurons. ijbs.complos.org Docking this compound into a model of a relevant X. quadripes OR would provide hypotheses about the specific interactions that trigger a neuronal signal. Recent advances in predicting protein structures have made such structure-based screening more feasible for insect ORs. ijbs.com

Table 2: Illustrative Molecular Docking Results for this compound with a Target Protein This table is a hypothetical representation of typical docking results. The target protein and values are for illustrative purposes.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Hypothetical XquaPBP1 | -7.8 | TYR-88, PHE-120, LEU-65 | Hydrogen Bond (with TYR-88), Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activity. researchgate.net For insect pheromones, this could relate structural features to their attractiveness or ability to elicit an electrophysiological response.

To build a QSAR model for analogues of this compound, one would first need a dataset of structurally similar compounds with measured biological activities (e.g., field trap captures or electroantennogram responses). Then, various molecular descriptors (e.g., size, shape, electronic properties) would be calculated for each compound. Finally, a mathematical equation would be derived to link these descriptors to the activity. Such a model could then be used to predict the activity of new, untested compounds, prioritizing the most promising candidates for synthesis and testing. While widely used in drug design and for insect repellents, specific QSAR models for this compound have not been published. researchgate.net

In Silico Screening and De Novo Ligand Design Based on this compound Scaffold

In Silico Screening: Also known as virtual screening, this technique uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov Using a 3D model of a X. quadripes PBP or OR as the target, a library of compounds could be docked into the binding site. This would allow for the rapid screening of thousands of molecules to find novel structures that might mimic or block the binding of this compound.

De Novo Ligand Design: This is a more advanced computational approach where novel molecular structures are built from scratch within the binding site of a target protein. nih.govopenmedicinalchemistryjournal.com The algorithm uses the shape and chemical properties of the binding site to piece together fragments or atoms, "growing" a molecule with an ideal fit. nih.gov Starting with the this compound scaffold, a de novo design program could suggest modifications or entirely new structures that are predicted to have higher binding affinity or improved properties, potentially leading to the design of more potent and selective attractants for pest management. insilico.com

Future Research Directions for 8 Methyloctadec 7 En 5 Ol

Development of Sustainable and Green Synthetic Routes for 8-Methyloctadec-7-en-5-ol

Traditional chemical syntheses of complex organic molecules often rely on petrochemical feedstocks, harsh reagents, and multi-step processes that generate significant waste. Future research should prioritize the development of efficient, sustainable, and environmentally benign methods for producing this compound.

Key research avenues include:

Biocatalysis and Enzymatic Synthesis : The use of isolated enzymes or whole-cell systems offers a highly selective and green alternative to conventional chemistry. researchgate.netresearchgate.netingentaconnect.com Lipases, for instance, are widely used for the stereoselective synthesis of chiral alcohols and esters. researchgate.netdss.go.th Future work could explore a range of alcohol dehydrogenases (ADHs) for the stereospecific reduction of a corresponding ketone precursor or lipase-catalyzed resolutions to obtain specific stereoisomers of this compound. researchgate.netmdpi.com Such chemoenzymatic routes are pivotal for producing optically pure pheromones and their precursors. researchgate.netbenthamdirect.com

Tandem Catalytic Systems : Innovative catalytic strategies can create complex molecules from simple, renewable feedstocks. A promising approach involves the "methanolation of olefins," a tandem reaction that combines methanol (B129727) and olefins to generate long-chain alcohols using specialized manganese and rhodium catalysts. mpg.de This method is resource-saving as it operates at low pressure and fully incorporates the methanol feedstock into the final product. mpg.de

Borrowing Hydrogen Catalysis : This atom-economical strategy utilizes alcohols as renewable alkylating agents to form new carbon-carbon bonds, releasing only water as a byproduct. rsc.org Research into applying transition metal catalysts could facilitate a cross-coupling reaction to construct the specific carbon skeleton of this compound from smaller, readily available alcohol precursors. rsc.org

Solvent-Free Synthesis : Developing processes that eliminate organic solvents is a core principle of green chemistry. The use of solid acid catalysts, such as sulfated carbons, has proven effective for the direct esterification of long-chain fatty acids and alcohols under solvent-free conditions. ajgreenchem.com A similar catalytic approach could be adapted for the synthesis of the target alcohol, minimizing waste and simplifying product purification.

Table 1: Comparison of Potential Green Synthetic Strategies for this compound

| Strategy | Key Catalysts/Systems | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Biocatalysis | Lipases, Alcohol Dehydrogenases (ADHs), Whole-cell systems (e.g., yeast) | High stereoselectivity, mild reaction conditions, renewable, reduced waste. researchgate.netmdpi.com | Enzyme discovery and optimization, substrate specificity, process scale-up. |

| Tandem Catalysis | Manganese and Rhodium complexes | Use of renewable feedstocks (e.g., methanol), high atom economy, cost-effective. mpg.de | Catalyst stability and recovery, control of regioselectivity and chain length. |

| Borrowing Hydrogen | Transition metal catalysts (e.g., Ni, Fe, Mn) | High atom economy (water as sole byproduct), use of abundant alcohol feedstocks. rsc.org | Catalyst design for selective cross-coupling, preventing side reactions. |

| Solvent-Free Catalysis | Heterogeneous solid acids (e.g., SO3H-carbon) | Eliminates hazardous solvents, simple workup, catalyst reusability. ajgreenchem.com | Catalyst deactivation, achieving high conversion rates for specific substrates. |

Discovery of Unidentified Biological Functions and Applications of this compound

The structure of this compound, a C19 methyl-branched unsaturated alcohol, is analogous to many known insect pheromones and other bioactive lipids. frontiersin.orgnih.gov A crucial area of future research is to screen this compound for various biological activities to uncover its natural role and potential applications.

Potential functions to investigate include:

Pheromonal Activity : Many insect sex pheromones are fatty acid-derived molecules, including long-chain alcohols with specific double bond positions and stereochemistry. frontiersin.orgfrontiersin.org Future studies should involve electrophysiological assays (e.g., electroantennography) using antennae from various insect species, particularly agricultural pests, to test for responses to this compound. lu.se If activity is detected, subsequent behavioral assays and field trapping experiments could confirm its role as an attractant, repellent, or aggregation pheromone, opening avenues for its use in sustainable pest management. earlham.ac.uksusphire.info

Antimicrobial Properties : Fatty acids and their derivatives are known components of insect cuticles that can exhibit antibacterial and antifungal activity. nih.gov The compound should be tested against a panel of pathogenic bacteria and fungi to determine if it possesses antimicrobial properties that could be harnessed for medical or agricultural applications.

Membrane Interactions and Other Cellular Roles : Long-chain alcohols are known to insert into and modify the properties of lipid bilayers. nih.gov The presence of a methyl branch can further influence membrane fluidity and packing. gerli.comgerli.com Research could explore how this compound affects artificial and cellular membranes. Furthermore, as lipids serve as primary energy storage molecules and precursors for signaling compounds in insects, this alcohol or its esters could play a role in metabolic processes like diapause, flight, or reproduction. frontiersin.orgnih.govbiologists.com

Exploration of Bioengineering and Biotechnological Approaches for its Production or Modification

Should this compound prove to be a high-value chemical (e.g., a potent pheromone), conventional chemical synthesis may be too costly for large-scale production. frontiersin.org Metabolic engineering of microbial or plant systems offers a promising, sustainable, and potentially low-cost manufacturing platform. earlham.ac.uksusphire.info

Future research should focus on:

Engineering Microbial Cell Factories : Yeasts like Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica are powerful chassis organisms for producing fatty acid-derived chemicals. frontiersin.orgaimspress.commdpi.com A potential bioengineering strategy would involve:

Introducing Key Enzymes : Expressing a heterologous fatty acyl reductase (FAR) with the correct chain-length specificity to convert a C18 fatty acyl-CoA precursor into the corresponding alcohol. bohrium.comnih.gov Specific desaturases would also be needed to introduce the double bond at the C7 position.

Enhancing Precursor Supply : Increasing the intracellular pool of fatty acyl-CoA precursors by overexpressing key genes in the fatty acid synthesis pathway. mdpi.com

Eliminating Competing Pathways : Deleting genes involved in competing pathways, such as β-oxidation (fatty acid degradation), to channel more carbon flux towards the desired product. bohrium.com

Production in Engineered Plants : An alternative to microbial fermentation is the production of valuable lipids in engineered oilseed crops, such as Camelina sativa. lu.se This approach turns the plant into a "biofactory" from which the compound can be extracted. lu.seresearchgate.net This has been demonstrated for other insect pheromones and could be applied to this compound. researchgate.net

Table 2: Hypothetical Key Enzymes for a Bioengineered Pathway to this compound in Yeast

| Enzyme Class | Proposed Function | Potential Gene Source |

|---|---|---|

| Fatty Acid Synthase (FAS) | Provides the basic C16/C18 fatty acid backbone. | Native yeast enzymes. |

| Fatty Acid Desaturase | Introduces double bond at the Δ7 position of the C18 acyl chain. | Insect, plant, or fungal species known for producing Δ7-unsaturated fatty acids. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the C18:1 acyl-CoA to this compound. | Insect pheromone glands (e.g., from Lepidoptera). frontiersin.org |

| Methyltransferase | Adds a methyl group to the fatty acid chain. | Bacterial or fungal species producing branched-chain fatty acids. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.